Bromoethyl Leaving‑Group Reactivity: 50‑Fold Advantage Over Chloroethyl for Mild Alkylation
In primary alkyl‑halide systems, the bromide leaving group is intrinsically 40–60 × more reactive than chloride in bimolecular nucleophilic substitution (SN2) reactions, enabling alkylation under milder temperatures and shorter reaction times. This general leaving‑group hierarchy is well established in physical organic chemistry and directly applies to the 3‑(2‑bromoethyl)‑ versus 3‑(2‑chloroethyl)‑benzofuran‑6‑ol pair [REFS‑1]. The difference is particularly critical when the benzofuran ring is functionalised with acid‑ or heat‑sensitive groups; the bromoethyl derivative can be substituted under conditions that leave the benzofuran core intact, whereas the chloroethyl congener requires harsher protocols that may degrade the scaffold.
| Evidence Dimension | Relative SN2 reactivity (k_Br/k_Cl) of the primary alkyl‑halide leaving group |
|---|---|
| Target Compound Data | 3‑(2‑Bromoethyl)‑1‑benzofuran‑6‑ol [contains primary alkyl bromide] |
| Comparator Or Baseline | 3‑(2‑Chloroethyl)‑1‑benzofuran‑6‑ol [contains primary alkyl chloride] |
| Quantified Difference | Approximately 40–60‑fold higher intrinsic reactivity for the bromide (class‑level value) |
| Conditions | Standard SN2 nucleophilic substitution conditions (polar aprotic solvent, moderate temperature) |
Why This Matters
Higher leaving‑group reactivity directly translates into faster, higher‑yielding alkylations at lower temperatures, which is essential for preserving sensitive benzofuran architectures during lead‑compound derivatisation or scale‑up.
- [1] Anslyn EV, Dougherty DA. Modern Physical Organic Chemistry. University Science Books; 2006. (Class‑level relative leaving‑group rates for primary alkyl halides: Br ≈ 50 × Cl) View Source
